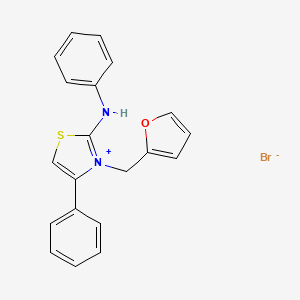

3-(Furan-2-ylmethyl)-4-phenyl-2-(phenylamino)thiazol-3-ium bromide

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(furan-2-ylmethyl)-N,4-diphenyl-1,3-thiazol-3-ium-2-amine;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2OS.BrH/c1-3-8-16(9-4-1)19-15-24-20(21-17-10-5-2-6-11-17)22(19)14-18-12-7-13-23-18;/h1-13,15H,14H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVFYNBQZOONYGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=[N+]2CC3=CC=CO3)NC4=CC=CC=C4.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Furan-2-ylmethyl)-4-phenyl-2-(phenylamino)thiazol-3-ium bromide typically involves multiple steps, starting with the formation of the thiazolium core. One common approach is the reaction of 2-furfurylamine with phenyl isothiocyanate to form the thiazolium ring, followed by alkylation with 2-furanylmethyl bromide.

Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to increase yield and purity. This can include the use of microwave-assisted synthesis, which allows for milder reaction conditions and shorter reaction times. Additionally, the use of effective coupling reagents and solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Formation of corresponding oxo-compounds.

Reduction: Production of reduced thiazolium derivatives.

Substitution: Generation of substituted thiazolium salts.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, 3-(Furan-2-ylmethyl)-4-phenyl-2-(phenylamino)thiazol-3-ium bromide has been studied for its potential antibacterial and antifungal properties. Its ability to interact with microbial cell membranes makes it a candidate for developing new antimicrobial agents.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs Its thiazolium core is structurally similar to thiamine (vitamin B1), which is essential for various biological processes

Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of dyes, pigments, and other specialty chemicals. Its ability to form stable complexes with metals also makes it useful in catalysis and material science.

Mechanism of Action

The mechanism by which 3-(Furan-2-ylmethyl)-4-phenyl-2-(phenylamino)thiazol-3-ium bromide exerts its effects involves its interaction with biological targets. The phenylamino group can engage in hydrogen bonding and π-π interactions with biomolecules, while the thiazolium core can chelate metal ions. These interactions can disrupt microbial cell membranes or inhibit enzyme activity, leading to its antimicrobial and antifungal properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazolium bromides exhibit diverse pharmacological and catalytic properties, influenced by substituents. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

2.1 Structural and Crystallographic Differences

- Furan vs. Phenyl/Hydrazinyl Groups: The furan-2-ylmethyl group in the target compound introduces a smaller, oxygen-containing heterocycle compared to bulkier substituents like tosylhydrazinyl or paracyclophanyl. This may enhance solubility and alter π-π stacking in crystal lattices. For example, analogs with bis(phenylamino) or tosylhydrazinyl groups crystallize in monoclinic (P21/c) or orthorhombic (Pbca) systems, respectively .

- Synthesis Conditions: The target compound is synthesized at room temperature in ethyl acetate, whereas some analogs require refluxing ethanol or catalysts like triethylamine .

2.3 Catalytic and Physicochemical Properties

- Ionic Liquid Applications: Thiazolium salts with imidazole or benzothiazole groups act as ionic liquids or catalysts in benzoin condensations . The furan group’s polarity may improve catalytic efficiency in such reactions compared to non-polar substituents.

- Spectroscopic Signatures: IR: Furan C-O-C stretching (~1600 cm⁻¹) distinguishes the target compound from phenyl-substituted analogs . NMR: Furan protons resonate at δ 6–7 ppm, while phenylamino NH appears as a broad singlet (~10 ppm) .

Biological Activity

3-(Furan-2-ylmethyl)-4-phenyl-2-(phenylamino)thiazol-3-ium bromide, with the CAS number 477526-45-7, is a thiazole derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique structural features, which include a furan moiety and a thiazolium core, suggesting diverse pharmacological properties.

Synthesis and Structural Characteristics

The synthesis of thiazole derivatives typically involves the condensation of appropriate precursors under specific conditions to yield the target compound. For this compound, various synthetic routes can be employed, often involving electrophilic substitution or nucleophilic addition reactions. The structural formula is represented as follows:

Biological Activity Overview

The biological activities of this compound have been explored in several studies, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In particular, compounds similar to this compound have shown promising results against various bacterial strains. For instance, studies have demonstrated that modifications to the thiazole structure can enhance antibacterial efficacy, with some derivatives achieving minimum inhibitory concentrations (MICs) in the low micromolar range .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 10 |

| 3-Furan-Thiazolium | P. aeruginosa | 5 |

Anti-inflammatory Activity

The anti-inflammatory potential of thiazole derivatives has also been a subject of interest. Compounds with similar structural motifs have been shown to inhibit pro-inflammatory cytokines and pathways involved in inflammation. For example, certain derivatives have demonstrated the ability to reduce TNF-alpha and IL-6 levels in vitro .

Anticancer Activity

In vitro studies have indicated that thiazole derivatives can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. For instance, compounds structurally related to this compound have been reported to inhibit proliferation in breast cancer and lung cancer cell lines at micromolar concentrations .

Table 2: Cytotoxicity of Thiazole Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound C | MCF7 (Breast) | 12 |

| Compound D | A549 (Lung) | 8 |

| 3-Furan-Thiazolium | HeLa (Cervical) | 10 |

Case Studies

Several case studies highlight the effectiveness of thiazole derivatives in clinical and laboratory settings:

- Case Study on Antibacterial Efficacy : A study evaluated the antibacterial activity of various thiazole derivatives against multi-drug resistant strains of bacteria. The results indicated that certain derivatives exhibited significant activity, suggesting their potential as lead compounds for antibiotic development .

- Case Study on Cancer Cell Lines : Research investigating the cytotoxic effects of thiazole derivatives on different cancer cell lines revealed that these compounds could effectively induce apoptosis through mitochondrial pathways, making them candidates for further development in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.